(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17475293
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1 |
| Standard InChI Key | CQTOCYBCTVVZNP-GZMMTYOYSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC=C(C=C1)C=C)N)O |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)C=C)N)O |
Introduction
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is an organic compound characterized by its chiral center, which imparts enantiomeric purity. It contains an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring, making it a member of the amino alcohol class of compounds. These features contribute to its versatility in organic synthesis and its potential applications in chemistry, biology, and medicine .
Synthesis Methods
The synthesis of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL often involves asymmetric synthesis techniques to ensure the desired stereochemistry. Continuous flow reactors can enhance efficiency and scalability in industrial applications. Various chemical methods may include asymmetric reduction, catalytic hydrogenation, or enzymatic synthesis to achieve stereoselectivity .
Biological and Therapeutic Applications
Research indicates that compounds with similar structures exhibit significant biological activity due to their ability to interact with biomolecules. The amino and hydroxyl groups facilitate hydrogen bonding, while the vinyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities. These interactions make (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL a valuable candidate for drug development and therapeutic applications.
Research Findings and Future Directions
Studies on (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL focus on its binding affinities to biological targets. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its applications in drug design. The compound's unique structure and functional groups enable distinct reactivity profiles and biological interactions compared to similar amino alcohols.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-Amino-1-(4-vinylphenyl)propan-2-OL | CHNO | Similar structure but lacks one chiral center |
| (1R,2S)-1-Amino-1-phenylpropan-2-ol | C9H13NO | Lacks the vinyl group; simpler structure |
| (2S,1R)-2-Amino-3-hydroxybutanoic acid | C4H9NO3 | Contains amino and hydroxyl groups but lacks the aromatic component |
These comparisons highlight the unique properties and potential applications of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL compared to other amino alcohols.
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